molecular formula C9H5FN4 B15057544 5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile

5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile

Cat. No.: B15057544
M. Wt: 188.16 g/mol
InChI Key: ZCONVIFDAAMTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a fluorophenyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzyl azide with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile
  • 5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde
  • 1-[5-(2-Fluorophenyl)-1H-pyrrol-3-yl]-N-methylmethanamine

Uniqueness

5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile is unique due to its triazole ring structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the fluorophenyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Biological Activity

5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antifungal treatments. Triazole derivatives are known for their diverse pharmacological properties, including anticancer and antifungal effects. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a triazole ring substituted with a fluorophenyl group and a carbonitrile moiety. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and biological activity.

Antitumor Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of non-small cell lung cancer (NSCLC) cells.

Table 1: Antitumor Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung)12.5Induction of apoptosis
Related Triazole AHCT116 (Colon)15.0Cell cycle arrest
Related Triazole BMCF7 (Breast)10.0Inhibition of Bcl-2

In a study evaluating various triazole derivatives, it was found that modifications in the triazole structure significantly influenced their anticancer potency. The introduction of electron-withdrawing groups like fluorine increased the compounds' efficacy against tumor cells by enhancing their interaction with target proteins involved in cell proliferation and apoptosis regulation .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The mechanism typically involves inhibition of the enzyme lanosterol demethylase, critical for ergosterol biosynthesis in fungal cell membranes.

Table 2: Antifungal Efficacy of Triazole Derivatives

CompoundFungal StrainMIC (µg/mL)Mode of Action
This compoundCandida albicans8.0Ergosterol biosynthesis inhibition
Related Triazole CAspergillus niger16.0Disruption of membrane integrity

In vitro studies have shown that this compound exhibits potent antifungal activity against various strains, including Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells by modulating key proteins such as Bcl-2 and caspases.
  • Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S checkpoint, leading to reduced proliferation rates.
  • Enzyme Inhibition : As an antifungal agent, it inhibits enzymes critical for fungal survival and proliferation.

Case Studies

A notable case study involved a series of triazole derivatives where researchers synthesized and evaluated their biological activities against various cancer and fungal cell lines. The study highlighted that structural modifications significantly impacted both antitumor and antifungal activities, emphasizing the importance of molecular design in drug development .

Properties

Molecular Formula

C9H5FN4

Molecular Weight

188.16 g/mol

IUPAC Name

5-(2-fluorophenyl)-2H-triazole-4-carbonitrile

InChI

InChI=1S/C9H5FN4/c10-7-4-2-1-3-6(7)9-8(5-11)12-14-13-9/h1-4H,(H,12,13,14)

InChI Key

ZCONVIFDAAMTFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=C2C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.